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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of BMS-794833, a multi-targeted tyrosine kinase inhibitor, in a U87 glioblastoma xenograft

model. This document outlines the underlying scientific rationale, experimental procedures, and

expected outcomes for preclinical evaluation of this compound against glioblastoma.

Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by

rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1][2][3][4][5] The

receptor tyrosine kinases (RTKs) c-Met and AXL are frequently dysregulated in GBM and have

been implicated in driving tumor progression, invasion, and resistance to conventional

therapies.[6][7][8][9][10][11][12] BMS-794833 is a potent, orally bioavailable small molecule

inhibitor that targets c-Met, AXL, and VEGFR2, among other kinases, making it a compelling

candidate for investigation in glioblastoma.

The U87 MG cell line is a well-established and widely used model in glioblastoma research.[3]

When implanted in immunocompromised mice, U87 cells form tumors that recapitulate key

features of human GBM, providing a valuable in vivo platform for assessing the efficacy of

novel therapeutic agents.
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This protocol describes the use of BMS-794833 in a subcutaneous U87 glioblastoma xenograft

mouse model to evaluate its anti-tumor activity. The primary endpoints of this application are

the assessment of tumor growth inhibition, the elucidation of the targeted signaling pathways,

and the establishment of a dose-response relationship.

Materials and Reagents
Cell Line: U87 MG (ATCC® HTB-14™)

Animals: Athymic Nude Mice (nu/nu), 6-8 weeks old

Reagents:

BMS-794833

Vehicle for BMS-794833 (e.g., 0.5% methylcellulose)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Matrigel® Basement Membrane Matrix

Experimental Protocols
Protocol 1: U87 Cell Culture and Preparation

Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

at 37°C in a humidified atmosphere of 5% CO2.

Passage cells every 2-3 days or when they reach 80-90% confluency.
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For tumor implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a

1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL.

Maintain cell viability above 95% as determined by trypan blue exclusion.

Protocol 2: U87 Xenograft Tumor Implantation
Acclimatize athymic nude mice for at least one week before the experiment.

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

Inject 100 µL of the U87 cell suspension (5 x 10^6 cells) subcutaneously into the right flank

of each mouse.

Monitor the mice regularly for tumor growth.

Protocol 3: BMS-794833 Administration and Monitoring
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups (n=8-10 mice per group).

Prepare BMS-794833 in the appropriate vehicle at the desired concentrations (e.g., 10

mg/kg, 25 mg/kg, 50 mg/kg).

Administer BMS-794833 or vehicle control to the respective groups via oral gavage daily.

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the

formula: Volume = (Length x Width²) / 2.

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

At the end of the study (e.g., after 21 days or when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis.

Data Presentation
The following tables present representative data from a hypothetical study evaluating the

efficacy of BMS-794833 in a U87 glioblastoma xenograft model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Effect of BMS-794833 on U87 Tumor Growth

Treatment Group Dose (mg/kg)
Mean Tumor
Volume at Day 21
(mm³) ± SEM

Percent Tumor
Growth Inhibition
(%)

Vehicle Control - 1250 ± 150 -

BMS-794833 10 850 ± 120 32

BMS-794833 25 550 ± 90 56

BMS-794833 50 300 ± 75 76

Table 2: Effect of BMS-794833 on Mouse Body Weight

Treatment Group Dose (mg/kg)
Mean Body Weight Change
from Day 0 to Day 21 (g) ±
SEM

Vehicle Control - +1.5 ± 0.5

BMS-794833 10 +1.2 ± 0.6

BMS-794833 25 +0.8 ± 0.7

BMS-794833 50 -0.5 ± 0.8

Signaling Pathways and Visualizations
BMS-794833 exerts its anti-tumor effects by inhibiting key signaling pathways involved in

glioblastoma pathogenesis, primarily the c-Met and AXL pathways.

c-Met Signaling Pathway
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates

downstream signaling cascades including the PI3K/Akt and Ras/MAPK pathways, promoting

cell proliferation, survival, and invasion.[10][13]
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c-Met signaling pathway in glioblastoma.
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The AXL receptor tyrosine kinase, activated by its ligand Gas6, also plays a crucial role in

glioblastoma by promoting cell survival, migration, and therapeutic resistance through

pathways such as PI3K/Akt and NF-κB.[6][7][11]
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AXL signaling pathway in glioblastoma.

Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating BMS-794833
in the U87 xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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